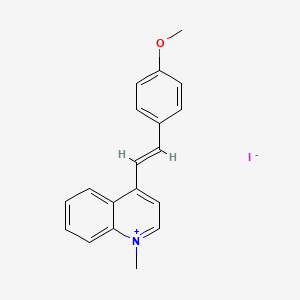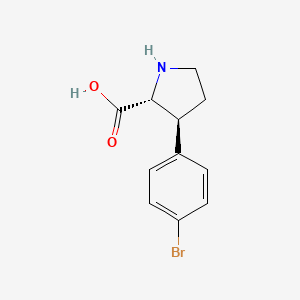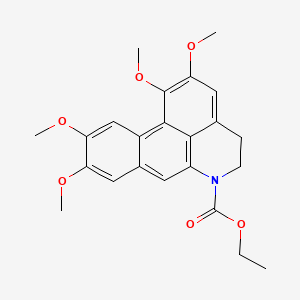
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide is an organic compound belonging to the stilbazolium family It is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 1-methylquinolinium iodide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The methoxystyryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing therapeutic agents, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide involves its interaction with molecular targets and pathways within cells. The compound can induce cell cycle arrest and apoptosis in cancer cells by activating specific signaling pathways, such as the p53-p21 pathway. This leads to the activation of caspases and other apoptotic proteins, resulting in programmed cell death.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxystyryl)-1-methylpyridinium iodide: Similar in structure but with a pyridinium core instead of quinolinium.
4-(4-Methoxystyryl)-1-methylquinolinium chloride: Similar structure with a different counterion (chloride instead of iodide).
Uniqueness
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide is unique due to its specific quinolinium core and methoxystyryl substitution, which confer distinct chemical and biological properties. Its ability to interact with cellular pathways and induce apoptosis makes it a valuable compound for research in cancer therapy and other biomedical applications.
Properties
Molecular Formula |
C19H18INO |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7+; |
InChI Key |
KBCWEXAFMMQCAN-HCUGZAAXSA-M |
Isomeric SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)


![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)

![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)

